molecular formula C16H25N3OS B2516363 (E)-N'-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID CAS No. 326013-77-8

(E)-N'-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID

Cat. No.: B2516363
CAS No.: 326013-77-8
M. Wt: 307.46
InChI Key: CSMVAMKYTHIOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(2,5-Dimethylphenyl)-N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone substituted with a 2,5-dimethylphenyl group and a 3-(morpholin-4-yl)propyl chain. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and may influence biological activity through hydrogen bonding or interactions with enzymes.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-13-4-5-14(2)15(12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVAMKYTHIOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the morpholine derivative: This involves the reaction of morpholine with an appropriate alkylating agent to introduce the 3-(morpholin-4-yl)propyl group.

    Introduction of the carbamimidothioic acid moiety: This step involves the reaction of the morpholine derivative with a thiourea derivative under acidic conditions to form the carbamimidothioic acid group.

    Coupling with the 2,5-dimethylphenyl group: The final step involves the coupling of the intermediate with 2,5-dimethylphenyl isocyanate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

  • Anticancer Properties :
    • Research indicates that carbamimidothioic acid derivatives exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver carcinoma cells .
    • A specific study highlighted the cytotoxic effects of related compounds on MDA-MB231 cells, a model for triple-negative breast cancer. The compound's ability to alter mitochondrial activity and induce oxidative stress was noted as a mechanism contributing to its anticancer effects .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its role as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Compounds with similar structures have shown promise in reducing cholesterol levels and potentially mitigating atherosclerosis .
    • The structure-activity relationship (SAR) studies indicated that modifications to the compound's structure could enhance its inhibitory potency against ACAT, leading to improved therapeutic profiles for conditions related to cholesterol dysregulation .

Structure-Activity Relationships

Understanding the structure-activity relationships of (E)-N'-(2,5-Dimethylphenyl)-N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid is crucial for optimizing its efficacy. Key findings include:

  • Substituent Effects : Variations in substituents on the phenyl ring significantly impact the biological activity of the compound. For example, the presence of electron-donating groups can enhance binding affinity to target proteins, while steric hindrance can reduce activity .
  • Molecular Modifications : Altering the morpholine moiety or introducing different alkyl chains can lead to variations in pharmacokinetic properties, such as solubility and bioavailability. This indicates a pathway for developing more effective derivatives tailored for specific therapeutic applications .

Therapeutic Applications

  • Cancer Therapy :
    • Given its cytotoxic effects on cancer cells, this compound holds potential as a candidate for developing new anticancer agents. Its ability to induce apoptosis and disrupt mitochondrial function positions it as a promising lead compound in cancer pharmacotherapy .
  • Cholesterol Management :
    • With its role in inhibiting ACAT, this compound could be explored further for therapeutic applications in managing hyperlipidemia and preventing cardiovascular diseases. Its efficacy in reducing cholesterol levels suggests it may be beneficial in treating conditions associated with high cholesterol .

Case Studies

Several studies have documented the effects of similar carbamimidothioic acid derivatives:

  • Cytotoxicity Studies : In vitro studies have demonstrated that various derivatives exhibit dose-dependent cytotoxicity against multiple cancer cell lines. For example, derivatives similar to this compound showed significant reductions in cell viability at concentrations correlating with their structural modifications .
  • In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of these compounds in reducing tumor growth and progression. Results indicate that specific modifications can enhance antitumor activity while minimizing side effects .

Mechanism of Action

The mechanism of action of (E)-N’-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The morpholine ring and carbamimidothioic acid moiety play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Implications :

  • The morpholine group in the target compound likely increases water solubility compared to the chlorophenyl and ester groups in CAS 847553-54-2, which are more lipophilic .

Comparison with Perfluorinated Compounds (PFCs) in the Pharos Project

While the target compound lacks fluorine, its propyl chain substituted with a morpholine group shares structural similarities with PFCs such as N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide (CAS 154380-34-4) and N-[3-(Dimethylamino)propyl]-2(or 3)-[2-[perfluoro(n-alkyl(C1-12))]ethylthio]succinamic acid (CAS 160336-21-0) .

Key Contrasts (Table 2):

Parameter Target Compound PFCs (e.g., CAS 154380-34-4 )
Fluorination Non-fluorinated Perfluoroalkyl chains
Polarity Moderate (morpholine enhances polarity) Extremely hydrophobic (fluorinated tails)
Applications Potential pharmaceutical use Surfactants, water-repellent coatings

Implications :

  • The absence of fluorine in the target compound suggests lower environmental persistence compared to PFCs, which are notorious for bioaccumulation .
  • The morpholine group may facilitate drug-receptor interactions , unlike the inert perfluoroalkyl chains in PFCs .

Methodological Considerations for Structural Analysis

The structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), which is widely used in crystallography to resolve complex molecular geometries .

Biological Activity

(E)-N'-(2,5-DIMETHYLPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]CARBAMIMIDOTHIOIC ACID is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a carbamimidothioic acid moiety, which is known to influence various biological interactions. Its structural formula can be represented as follows:

C15H22N4S\text{C}_{15}\text{H}_{22}\text{N}_4\text{S}

This structure allows for interactions with various biological macromolecules, including enzymes and receptors.

1. Antimicrobial Activity

Research indicates that derivatives of carbamimidothioic acid exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacterial strains. A study highlighted that certain derivatives inhibited bacterial growth by disrupting cell membrane integrity and metabolic processes, suggesting a potential application as an antimicrobial agent .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus50 µg/mL
Compound BP. aeruginosa30 µg/mL

2. Anticancer Activity

The anticancer potential of the compound has been explored through various assays. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 and HT-29. The mechanism appears to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell cycle arrest and subsequent apoptosis .

Case Study: MDA-MB-231 Cell Line

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Findings :
    • Increased sub-G1 phase population indicative of apoptosis.
    • Significant decrease in cell viability at higher concentrations.
    • Flow cytometry analysis revealed enhanced ROS production and mitochondrial membrane potential dissipation.

3. Mechanistic Insights

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest .
  • Oxidative Stress Induction : The generation of ROS plays a critical role in triggering apoptotic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.